molecular formula C30H30As5N5O5 B1262552 Pentamerarsphenamine

Pentamerarsphenamine

Cat. No.: B1262552
M. Wt: 915.2 g/mol
InChI Key: QKDVYBBXPCCURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsphenamine pentamer is an organoarsenic compound.

Scientific Research Applications

Anticancer Properties

Pentamidine, a compound related to Pentamerarsphenamine, has demonstrated potential in cancer research. Studies reveal that Pentamidine can inhibit the expression of hypoxia-inducible factor (HIF)-1α in cancer cells, such as DU145 prostate cancer and MDA-MB-231 breast cancer cells. This inhibition includes decreasing HIF-1α protein translation and enhancing its degradation, making Pentamidine a potential cancer therapeutic agent (Jung et al., 2011).

Uncoupler of Oxidative Phosphorylation

Another significant finding is that Pentamidine acts as an uncoupler of oxidative phosphorylation in rat liver mitochondria. It disrupts respiratory control, enhances latent ATPase activity, and interferes with mitochondrial respiration, which could have implications for its antiparasitic action and potential side effects (Moreno, 1996).

Effects on Voltage-Gated Sodium Channels

Research has also shown that compounds like Orphenadrine, sharing structural similarities with Pentamidine, can block voltage-gated sodium channels. This property is significant for their use in treating conditions like muscle spasms and rigidity, indicating potential applications in pain management and neurological disorders (Desaphy et al., 2009).

Inhibition of Distal Nephron Sodium Transport

Pentamidine has been implicated in causing hyperkalemia due to its inhibition of distal nephron sodium transport. This mechanism resembles that of potassium-sparing diuretics, providing a potential approach to manage complications in patients with conditions like Pneumocystis carinii pneumonia (Kleyman et al., 1995).

Photocaging and Drug Delivery

Recent research has explored the reactivity of cyanine compounds, related to Pentamidine, for optical imaging and drug delivery. This approach involves cyanine photooxidation, facilitating novel applications like NIR-activated antibody-drug conjugates for targeted cancer therapy (Gorka et al., 2018).

Properties

Molecular Formula

C30H30As5N5O5

Molecular Weight

915.2 g/mol

IUPAC Name

2-amino-4-[2,3,4,5-tetrakis(3-amino-4-hydroxyphenyl)pentaarsolan-1-yl]phenol

InChI

InChI=1S/C30H30As5N5O5/c36-21-11-16(1-6-26(21)41)31-32(17-2-7-27(42)22(37)12-17)34(19-4-9-29(44)24(39)14-19)35(20-5-10-30(45)25(40)15-20)33(31)18-3-8-28(43)23(38)13-18/h1-15,41-45H,36-40H2

InChI Key

QKDVYBBXPCCURL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As]2[As]([As]([As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N)C6=CC(=C(C=C6)O)N)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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